molecular formula C5H9BrO2 B1588587 methyl (2S)-3-bromo-2-methylpropanoate CAS No. 98190-85-3

methyl (2S)-3-bromo-2-methylpropanoate

Cat. No. B1588587
CAS RN: 98190-85-3
M. Wt: 181.03 g/mol
InChI Key: FKWNAVCXZSQYTA-SCSAIBSYSA-N
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Description

Methyl (2S)-3-bromo-2-methylpropanoate, also known as methyl bromide, is an important chemical that is used in a variety of applications in both industry and research. It is a colorless liquid with a strong, pungent odor that has been used as a fumigant, pesticide, and aerosol propellant. In recent years, it has been increasingly used in laboratory experiments, due to its ability to react with a wide range of compounds.

Scientific Research Applications

Antiviral Activity Against Influenza A Virus

Specific Scientific Field

Virology and antiviral drug development.

Summary of the Application

(S)-(-)-3-Bromoisobutyric Acid Methyl Ester (MAE)

has been investigated for its antiviral activity against Influenza A virus (IAV) . IAV is a contagious respiratory pathogen that affects humans, poultry, and swine, causing annual epidemics with significant morbidity and mortality worldwide . The need for novel anti-IAV drugs with high efficacy and low toxicity remains urgent.

Experimental Procedures

Results

properties

IUPAC Name

methyl (2S)-3-bromo-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrO2/c1-4(3-6)5(7)8-2/h4H,3H2,1-2H3/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKWNAVCXZSQYTA-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CBr)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CBr)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70420478
Record name Methyl (2S)-3-bromo-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70420478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (2S)-3-bromo-2-methylpropanoate

CAS RN

98190-85-3
Record name Methyl (2S)-3-bromo-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70420478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (-)-Methyl (S)-3-bromo-2-methylpropionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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